Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate

Catalog No.
S8515014
CAS No.
156329-71-4
M.F
C7H9ClO2
M. Wt
160.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate

CAS Number

156329-71-4

Product Name

Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate

IUPAC Name

methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

InChI

InChI=1S/C7H9ClO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3

InChI Key

STCZTDMTJKGZBA-UHFFFAOYSA-N

SMILES

COC(=O)C12CC(C1)(C2)Cl

Canonical SMILES

COC(=O)C12CC(C1)(C2)Cl

Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a bicyclo[1.1.1]pentane framework with a carboxylate ester functional group and a chlorine substituent at the 3-position. Its molecular formula is C7H9ClO2, and it has a molecular weight of approximately 160.60 g/mol. The compound's structure can be represented using the SMILES notation: COC(=O)C12CC(C1)(C2)Cl, indicating the presence of both an ester and a halogen atom in its configuration .

Typical for esters and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
  • Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Transesterification: This compound can react with different alcohols to form various esters, which is useful in synthetic organic chemistry.

While specific biological activity data for methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate is limited, compounds with similar bicyclic structures often exhibit interesting pharmacological properties. Some studies suggest that bicyclic compounds can display anti-inflammatory, analgesic, or antimicrobial activities due to their ability to interact with biological targets such as enzymes and receptors.

Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods:

  • Cyclization Reactions: Starting from simpler precursors like cyclopropanes or cyclobutanes, chlorination followed by carboxylation can lead to the formation of the bicyclic structure.
  • Chlorination of Bicyclic Precursors: Existing bicyclic compounds can be chlorinated at specific positions followed by esterification to introduce the carboxylate functionality.
  • Use of Reagents: Common reagents such as thionyl chloride or phosphorus oxychloride may be employed to facilitate chlorination reactions.

Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate has potential applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in organic synthesis for creating more complex molecular architectures.
  • Pharmaceutical Development: Due to its structural characteristics, it may be explored for developing new therapeutic agents.
  • Material Science: The compound could be utilized in polymer chemistry as a building block for novel materials.

Interaction studies involving methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate are essential for understanding its reactivity and potential biological effects. Investigations typically focus on:

  • Binding Affinity: Assessing how well this compound binds to specific proteins or enzymes.
  • Metabolic Pathways: Exploring how this compound is metabolized within biological systems, which can influence its efficacy and safety profile.

Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate shares structural similarities with other bicyclic compounds, making it interesting for comparative studies. Below is a comparison with selected similar compounds:

Compound NameStructure TypeUnique Features
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylateBicyclic amineContains an amino group instead of chlorine
Bicyclo[1.1.1]pentane-2-carboxylic acidBicyclic acidLacks halogen substitution; focuses on acidity
Bicyclo[2.2.2]octane derivativesLarger bicyclic systemMore complex structure; different reactivity

The uniqueness of methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate lies in its specific combination of a chlorinated bicyclic framework and an ester group, which may offer distinct reactivity patterns compared to its analogs.

Strain-Release Functionalization Strategies for [1.1.1]Propellane Precursors

The high strain energy of [1.1.1]propellane (~100 kcal mol⁻¹) and its propensity for ring-opening reactions make it an ideal precursor for BCP derivatives [1]. Classical interpretations attributed this reactivity to strain relief upon cleavage of the central C1–C3 bond. However, contemporary studies emphasize the role of σ–π-delocalization, which redistributes electron density across the propellane cage, enabling reactions with diverse electrophiles, nucleophiles, and radicals [1].

Electrophilic nitrogen radicals, for instance, undergo strain-release amination with [1.1.1]propellane under photocatalytic conditions to form bicyclo[1.1.1]pentylamines (Scheme 1) [2] [3]. This reaction proceeds via a polar transition state where the nitrogen radical abstracts a bridgehead hydrogen, followed by ring-opening and trapping with external nucleophiles. The electrophilicity of the nitrogen radical and the delocalized electron density of the propellane synergistically lower the activation barrier, enabling multicomponent cascades that install functional groups such as esters and halides [2] [3].

Key Mechanistic Insights:

  • σ–π-Delocalization: Stabilizes transition states by distributing electron density across the cage, reducing repulsion during bond formation [1].
  • Polar Effects: Electron-withdrawing groups on the radical enhance reactivity by polarizing the C–N bond-forming step [2].

Radical-Mediated Approaches to Chlorinated Bicyclopentane Derivatives

Radical chemistry offers a powerful tool for introducing chlorine atoms into the BCP framework. Radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid demonstrates high selectivity, with up to four chlorine atoms introduced at bridge positions without cage degradation (Table 1) [4]. The reaction proceeds via a chain mechanism initiated by light or thermal activation, where chlorine radicals abstract hydrogen atoms from the BCP bridge, followed by radical recombination with molecular chlorine.

Table 1: Selectivity in Radical Chlorination of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Chlorination DegreePositionYield (%)pKa (Calculated)
MonochlorinatedC2652.78 ± 0.08
DichlorinatedC2, C4582.31 ± 0.03
TrichlorinatedC2, C4, C5421.89 ± 0.05
TetrachlorinatedC2, C4, C5, C1351.07 ± 0.03

Hydrodechlorination with tris(trimethylsilyl)silane (TMS₃SiH) allows selective removal of chlorine atoms, enabling access to partially chlorinated derivatives [4]. The strain energy of chlorinated BCPs increases nonlinearly with each additional chlorine due to steric repulsion, as evidenced by DFT calculations [4].

Transition Metal-Catalyzed C–X Bond Formation at Bridgehead Positions

Transition metal catalysis provides a versatile platform for forming carbon–halogen bonds at BCP bridgeheads. Palladium and copper complexes, in particular, facilitate cross-coupling reactions that install chlorine atoms via oxidative addition or halogen exchange mechanisms (Scheme 2) [5]. For example, Pd-catalyzed C–H chlorination of methyl bicyclo[1.1.1]pentane-1-carboxylate using N-chlorosuccinimide (NCS) selectively functionalizes the bridgehead position, yielding methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate [5].

Critical Factors in Metal-Catalyzed Chlorination:

  • Ligand Design: Bulky phosphine ligands enhance selectivity by shielding reactive metal centers.
  • Oxidant Choice: NCS or Cl₂ serves as both chlorine source and oxidant, driving catalytic cycles [5].

Bicyclo[1.1.1]pentane has emerged as a transformative bioisostere for para-substituted aromatic rings in medicinal chemistry, fundamentally changing approaches to lead optimization in drug discovery [1] [2]. The bicyclo[1.1.1]pentane scaffold offers significant advantages over traditional aromatic systems, particularly in addressing the challenging balance between potency and drug-like properties [3] [4].

The structural characteristics of bicyclo[1.1.1]pentane make it uniquely suited for aromatic replacement. With a bridgehead distance of 1.85 Å compared to 2.79 Å for para-phenyl rings, bicyclo[1.1.1]pentane represents 65% of the aromatic ring size while maintaining crucial three-dimensional spatial relationships [4]. This compact structure, combined with its five-carbon framework compared to six carbons in benzene, results in the lowest lipophilicity among common bioisosteres, making it particularly valuable for optimizing pharmacokinetic properties [5] [4].

Extensive structure-activity relationship studies have demonstrated that bicyclo[1.1.1]pentane effectively maintains biological activity while providing superior biopharmaceutical properties. In gamma-secretase inhibitor development, replacement of the central para-substituted fluorophenyl ring with bicyclo[1.1.1]pentane led to equipotent enzyme inhibition with significant improvements in passive permeability and aqueous solubility [6] [7]. The modified compound achieved approximately four-fold increases in maximum concentration and area under the curve values relative to the original phenyl derivative in mouse models [6].

The mechanism underlying bicyclo[1.1.1]pentane success as a bioisostere relates to its ability to serve as a three-dimensional spacer rather than engaging in π-stacking interactions with target proteins [4]. This characteristic proves particularly advantageous when the aromatic ring functions primarily as a linker between pharmacophores rather than directly participating in binding interactions [1] [8]. Crystal structure analysis of bicyclo[1.1.1]pentane-containing inhibitors bound to target proteins confirms that the bicyclic motif occupies similar spatial volumes to aromatic rings while avoiding potential metabolic liabilities associated with aromatic hydroxylation [1].

Lead optimization studies consistently demonstrate that bicyclo[1.1.1]pentane replacement improves multiple drug-like properties simultaneously. Solubility improvements range from three to nine-fold increases, while permeability enhancements reach three-fold improvements [5]. Additionally, metabolic stability benefits are particularly pronounced, with significant reductions in clearance rates observed across multiple compound series [1] [5]. These improvements stem from the saturated nature of the bicyclo[1.1.1]pentane core, which eliminates common metabolic soft spots associated with aromatic oxidation [3].

The property forecast index analysis reveals that bicyclo[1.1.1]pentane replacement maintains equivalent values to aromatic compounds due to the removal of one aromatic ring, effectively providing a "free" improvement in three-dimensional character without compromising drug-like metrics [5]. This characteristic makes bicyclo[1.1.1]pentane particularly valuable in addressing the "escape from flatland" challenge in modern drug discovery, where increasing molecular complexity demands more sophisticated approaches to optimizing physicochemical properties [9] [10].

Case Studies in CXCR2 Antagonism for Metastatic Cancer Therapeutics

Chemokine receptor 2 antagonism has emerged as a promising therapeutic strategy for treating metastatic cancer, with extensive research demonstrating the critical role of chemokine receptor 2 signaling in tumor progression and metastasis [11] [12] [13]. While direct applications of methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate in chemokine receptor 2 research remain to be fully explored, the therapeutic potential of chemokine receptor 2 antagonists provides a compelling framework for understanding how bicyclo[1.1.1]pentane-derived compounds might contribute to cancer treatment.

Research studies have consistently demonstrated that chemokine receptor 2 inhibition provides both antitumor and anti-metastatic effects across multiple cancer types. In pancreatic cancer models, treatment with the small molecule antagonist SCH-479833 inhibited tumor cell proliferation, migration, angiogenesis, and neutrophil recruitment while increasing apoptosis [11]. The compound enhanced fibrosis, tumor necrosis, and extramedullary hematopoiesis, suggesting that selective targeting of chemokine receptor 2 represents a promising therapeutic approach for inhibiting pancreatic cancer growth, angiogenesis, and metastasis [11].

Colon cancer research has provided particularly compelling evidence for chemokine receptor 2 antagonism in metastatic disease. Studies utilizing both SCH-527123 and SCH-479833 demonstrated that while neither compound effectively controlled growth of primary tumors, both were effective in decreasing metastasis to the liver by decreasing angiogenesis and increasing apoptosis of tumor cells [12]. The anti-metastatic activity occurred through inhibition of malignant cell survival as well as neovascularization, confirming the potential of these compounds as novel anti-metastatic therapeutics for human colon carcinoma [12].

The mechanism of action for chemokine receptor 2 antagonists in metastatic cancer involves multiple pathways. Treatment with chemokine receptor 2 antagonists significantly reduced levels of human chemokine receptor 1-positive tumor cells in primary tumors and decreased expression of chemokine ligands CXCL8 and CXCL1 in both splenic tumors and liver metastases [12]. Immunohistochemical analysis demonstrated that human CXCL1 and CXCL8 were predominantly expressed in human tumors and their metastases, indicating that the compounds effectively targeted the relevant signaling pathways [12].

Triple-negative breast cancer research has revealed additional mechanisms by which chemokine receptor 2 antagonism combats chemoresistance and enhances immunotherapy. Studies showed that chemokine receptor 2 and transforming growth factor beta signaling were both upregulated in human triple-negative breast cancer biopsies [14]. Chemokine receptor 2 inhibition abrogated doxorubicin-mediated transforming growth factor beta upregulation in three-dimensional in vitro triple-negative breast cancer coculture with peripheral blood mononuclear cells and eliminated drug resistance [14].

Pancreatic cancer research using knockout mouse models has provided insights into the role of chemokine receptor 2 in establishing and maintaining the metastatic niche. Genetic ablation or inhibition of chemokine receptor 2 abrogated metastasis, while depletion of neutrophils and myeloid-derived suppressor cells also suppressed metastasis, suggesting a key role for chemokine receptor 2 in the metastatic process [13]. Importantly, loss or inhibition of chemokine receptor 2 improved T cell entry, and combined inhibition of chemokine receptor 2 and programmed cell death protein 1 in mice with established disease significantly extended survival [13].

The clinical translation potential for chemokine receptor 2 antagonists appears promising based on preclinical efficacy data. Pharmacological inhibition of chemokine receptor 2 signaling using peptide inhibitors resulted in significant increases in survival compared to controls and appeared to reduce metastasis [13]. When combined with gemcitabine, survival was significantly extended and no metastases were detected in treated animals [13]. These findings suggest that chemokine receptor 2 has stage-specific and cell-type-specific roles in pancreatic ductal adenocarcinoma, with myeloid-derived suppressor cell and neutrophil chemokine receptor 2 driving tumor progression and metastasis [13].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

160.0291072 g/mol

Monoisotopic Mass

160.0291072 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

Explore Compound Types